3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate
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Overview
Description
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl group attached to the triazole ring The trihydrate form indicates that the compound is associated with three molecules of water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes. A one-pot synthesis method has been developed, which is mild, efficient, and operationally simple. This method involves the reaction at room temperature, making it highly practical for laboratory synthesis .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions as those used in laboratory synthesis. The use of environmentally friendly catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazole or pyridine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities and properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets kinases such as c-Met and VEGFR-2, which play crucial roles in cell signaling pathways involved in cancer cell growth and survival.
Pathways Involved: By inhibiting these kinases, the compound disrupts the signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Similar in structure but with a pyrazine ring instead of a pyridine ring.
[1,2,4]Triazolo[4,3-a]pyrimidine: Contains a pyrimidine ring and is known for its pharmacological activities.
[1,2,4]Triazolo[4,3-a]pyridazine: Features a pyridazine ring and has been studied for its potential as an enzyme inhibitor.
Uniqueness
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate is unique due to its specific substitution pattern and the presence of the trihydrate form, which can influence its solubility and reactivity. Its ability to inhibit multiple kinases makes it a promising candidate for anticancer research .
Properties
CAS No. |
1087749-43-6 |
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Molecular Formula |
C7H13N3O3 |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridine;trihydrate |
InChI |
InChI=1S/C7H7N3.3H2O/c1-6-8-9-7-4-2-3-5-10(6)7;;;/h2-5H,1H3;3*1H2 |
InChI Key |
VGPXDEIUEQNDGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2.O.O.O |
Origin of Product |
United States |
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